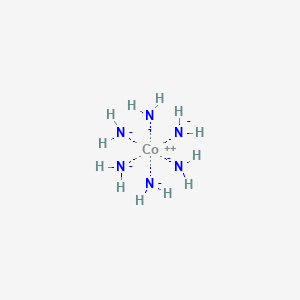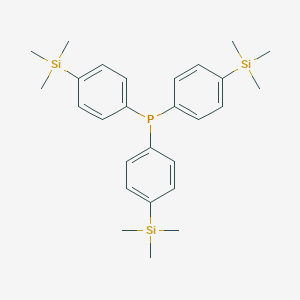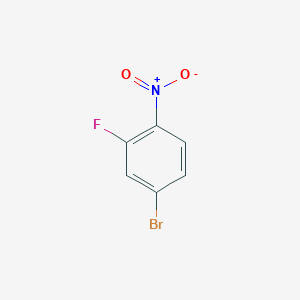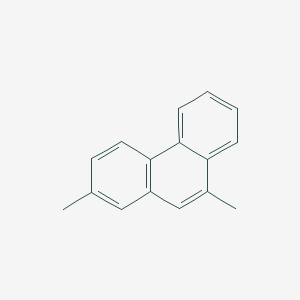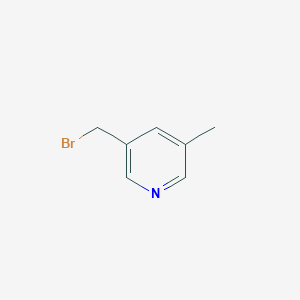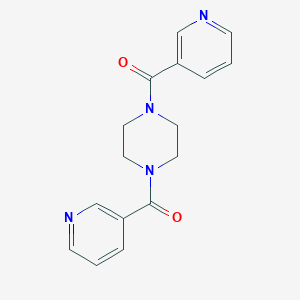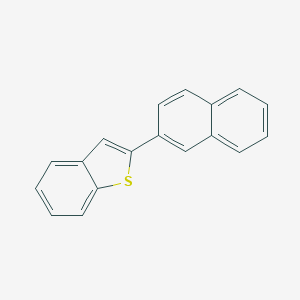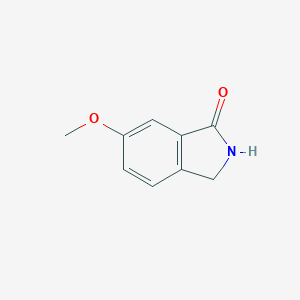
6,7-Diphenylpterin
Overview
Description
6,7-Diphenylpterin is a chemical compound with the molecular formula C18H13N5O . It is a main product offered by BOC Sciences, a world-leading provider of special chemicals .
Synthesis Analysis
The synthesis of 6,7-Diphenylpterin involves several steps. One method involves the preparation of 2-amino-3-(3-hydroxypropyl)-6,7-diphenyl-4(3H)-pteridinone from 5-amino-7-methylthiofurazano . This compound is then used to prepare oligonucleotide conjugates designed to target photooxidative damage on single-stranded DNA .Chemical Reactions Analysis
The chemical reactions involving 6,7-Diphenylpterin are complex and involve multiple steps. For instance, in one study, 6,7-Diphenylpterin was used as an intermediate for the preparation of oligonucleotide conjugates . These conjugates were designed to target photooxidative damage on single-stranded DNA .Physical And Chemical Properties Analysis
6,7-Diphenylpterin has a molecular weight of 315.32872 . Other physical and chemical properties such as density, melting point, and boiling point are crucial for understanding the behavior of the compound under different conditions .Scientific Research Applications
Photooxidative Damage Targeting in Medical Research
6,7-Diphenylpterin has been utilized as an intermediate in the synthesis of oligonucleotide conjugates. These conjugates are designed to target photooxidative damage on single-stranded DNA, particularly the bcr-abl chimeric gene implicated in chronic myeloid leukaemia (CML). This application is significant in medical research for developing therapeutic strategies against CML .
Biochemistry Research
In biochemistry, 6,7-Diphenylpterin conjugates serve as photosensitizers to induce oxidative damage in nucleic acids. This property is exploited to study the mechanisms of gene expression regulation and DNA repair processes .
Pharmacology
The compound’s role in pharmacology is linked to its use in synthesizing derivatives that act as photosensitizers. These derivatives have potential applications in developing drugs that can be activated by light to exert therapeutic effects, such as in photodynamic therapy .
Analytical Chemistry
6,7-Diphenylpterin derivatives are used in analytical chemistry for the detection and quantification of DNA damage. The ability of these compounds to cause specific cleavage at guanine sites upon light activation makes them useful tools in studying DNA-protein interactions and other analytical applications .
Material Science
Research in material science explores the use of 6,7-Diphenylpterin in the development of novel materials with specific light-responsive properties. These materials have potential applications in creating smart coatings and other materials that change properties upon exposure to light .
Chemical Synthesis
6,7-Diphenylpterin plays a crucial role in chemical synthesis as an intermediate for various compounds. Its unique structure allows for the development of complex molecules with specific functions, which can be used in creating new materials or as part of synthetic pathways in chemical manufacturing .
Mechanism of Action
Target of Action
6,7-Diphenylpterin primarily targets DNA , specifically single-stranded DNA representing the bcr–abl chimeric gene . This gene is implicated in the pathogenesis of chronic myeloid leukaemia (CML), a type of cancer that starts in certain blood-forming cells of the bone marrow .
Mode of Action
6,7-Diphenylpterin interacts with its target through a process known as photooxidative damage . This involves the use of light to induce oxidative damage to the DNA . The compound is used as a photosensitizer, absorbing light and transferring the energy to other molecules, creating reactive species that can damage the DNA .
Biochemical Pathways
It’s known that the compound induces oxidative damage to dna, which can disrupt various cellular processes, including dna replication and transcription . This can lead to cell death, particularly in cancer cells with the bcr–abl chimeric gene .
Pharmacokinetics
The compound’s ability to induce photooxidative damage suggests it can interact with dna in cells, indicating it has some degree of bioavailability .
Result of Action
The action of 6,7-Diphenylpterin results in oxidative damage to the DNA, leading to alkali-labile sites which were monitored by polyacrylamide gel electrophoresis . This damage can disrupt the function of the bcr–abl chimeric gene, potentially inhibiting the growth of CML cells .
Action Environment
The efficacy and stability of 6,7-Diphenylpterin are likely influenced by various environmental factors. For instance, the compound’s photooxidative activity suggests that light exposure could play a role in its action . .
properties
IUPAC Name |
2-amino-6,7-diphenyl-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O/c19-18-22-16-15(17(24)23-18)20-13(11-7-3-1-4-8-11)14(21-16)12-9-5-2-6-10-12/h1-10H,(H3,19,21,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFLLFFNWQPPKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=C2C4=CC=CC=C4)N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00418267 | |
| Record name | 6,7-Diphenylpterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00418267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Diphenylpterin | |
CAS RN |
17376-91-9 | |
| Record name | 6,7-Diphenylpterin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79162 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-Diphenylpterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00418267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 6,7-Diphenylpterin, when conjugated to oligonucleotides, interact with its target DNA and what are the downstream effects?
A1: The research primarily focuses on using 6,7-Diphenylpterin as a photosensitizer when conjugated to oligonucleotides. Upon excitation with near-UV light, the conjugated 6,7-Diphenylpterin interacts with its target DNA through photochemical processes. Specifically, the studies observe:
- Oxidative Damage: The excited 6,7-Diphenylpterin causes oxidative damage to guanine bases in the target DNA sequence. []
- Alkali-Labile Sites: This oxidative damage leads to the formation of alkali-labile sites within the DNA, which can be detected and analyzed using techniques like polyacrylamide gel electrophoresis. []
- Sequence-Specific Cleavage: The location of DNA cleavage is influenced by both the linker length connecting the 6,7-Diphenylpterin to the oligonucleotide and the specific target sequence. For example, one conjugate showed a preference for cleavage at a specific guanine (G14) within the target sequence. []
Q2: What are the proposed mechanisms behind the observed DNA cleavage with 6,7-Diphenylpterin conjugates?
A2: The research suggests that the DNA cleavage observed with these conjugates may involve Type 1 photochemical electron transfer. [] This contrasts with previous studies using ruthenium polypyridyl sensitizers, indicating that 6,7-Diphenylpterin conjugates could utilize a different mechanistic pathway for DNA interaction and damage. Further research is needed to fully elucidate the specific mechanisms involved.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



